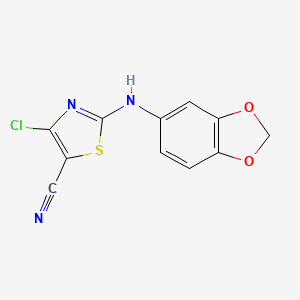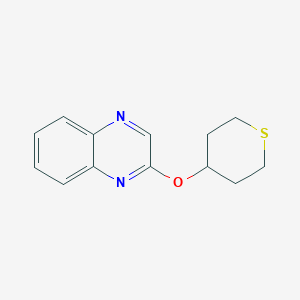
2-(Thian-4-yloxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoxaline derivatives, such as 2-(Thian-4-yloxy)quinoxaline, are synthesized using a variety of methods. Traditional synthesis involves the condensation of 1,2-diaminobenzene with a dicarbonyl compound under acidic or basic conditions . More recently, environmentally friendly methods have been developed, including microwave-assisted synthesis, which reduces reaction time and increases yields .Molecular Structure Analysis
Quinoxaline derivatives have a bicyclic structure, consisting of a benzene ring fused with a pyrazine ring . The specific structure of 2-(Thian-4-yloxy)quinoxaline includes an additional thian-4-yloxy group.Chemical Reactions Analysis
Quinoxaline and its derivatives exhibit properties typical of aromatic compounds. They are stable and undergo reactions typical of aromatic heterocycles . These properties make them valuable building blocks in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary. Generally, quinoxaline is a colorless to pale-yellow solid at room temperature. It has a high melting point and is sparingly soluble in water but readily soluble in many organic solvents .Aplicaciones Científicas De Investigación
Organic Electronics and Optoelectronics
Quinoxalines, including 2-(Thian-4-yloxy)quinoxaline, have found applications in organic electronics and optoelectronics. Researchers have utilized quinoxaline scaffolds to design and develop materials for organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The electron-rich thian-4-yloxy substituent in this compound contributes to its favorable electronic properties, making it suitable for these applications .
Fluorescent Materials
2-(Thian-4-yloxy)quinoxaline exhibits fluorescence properties, which make it valuable for fluorescent materials. These materials find use in sensors, imaging, and labeling applications. Researchers have explored its potential as a fluorophore due to its emission characteristics and stability .
Biological Activities and Drug Development
Quinoxalines have demonstrated biological activities, including antimicrobial, antiviral, and anticancer effects. The thian-4-yloxy modification may enhance or alter these activities. Researchers continue to investigate the potential of 2-(Thian-4-yloxy)quinoxaline derivatives as drug candidates or bioactive molecules .
Dye Synthesis
The compound’s structure allows for functionalization, making it suitable for dye synthesis. Researchers have explored its use as a dye precursor or as part of dye molecules. These dyes find applications in textiles, imaging, and analytical chemistry .
Polymeric Materials
Quinoxaline-based polymers exhibit interesting properties, including thermal stability and electrical conductivity. Incorporating 2-(Thian-4-yloxy)quinoxaline units into polymer backbones can lead to materials with tailored properties for applications such as coatings, membranes, and electronic devices .
Photovoltaic Devices
Given its electron-rich nature, 2-(Thian-4-yloxy)quinoxaline derivatives have been investigated for use in organic photovoltaic devices (solar cells). These materials contribute to efficient charge transport and light absorption, potentially enhancing device performance .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(thian-4-yloxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-12-11(3-1)14-9-13(15-12)16-10-5-7-17-8-6-10/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDZMSJCPRZASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thian-4-yloxy)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

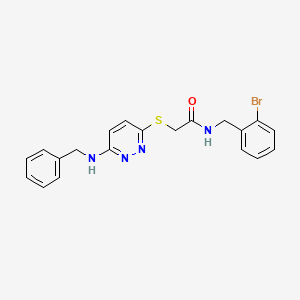
![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)
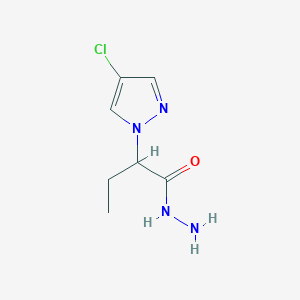


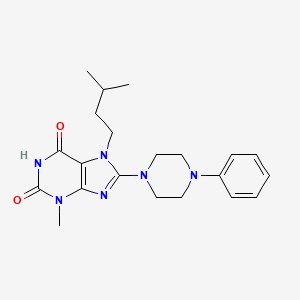
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)

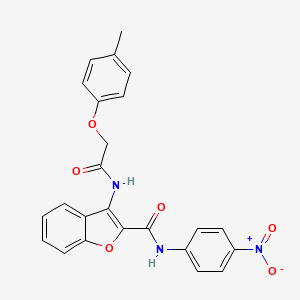
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)
![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
